molecular formula C14H12N2OS B5653758 3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5653758
M. Wt: 256.32 g/mol
InChI Key: SEKCQXZRUCNSMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves heterocyclization techniques and phase transfer catalysis. For example, Santagati et al. (2002) reported the synthesis of phenyl derivatives containing 5,6-dimethylthieno[2,3-d]pyrimidin-4(1H)-one systems, showcasing a method that could potentially be adapted for the synthesis of 3,6-dimethyl-5-phenyl derivatives. Similarly, Dave and Patel (2001) discussed the synthesis of 3-substituted 2-thioxo-5,7-dimethylpyrido[2,3-d] pyrimidin-4(3H)-ones, indicating the versatility of synthesis approaches for related compounds (Santagati et al., 2002) (Dave & Patel, 2001).

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives has been elucidated using various analytical techniques, including X-ray crystallography. Gangjee et al. (2009) provided detailed insights into the molecular structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which could offer a basis for understanding the structure of 3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including electrophilic ipso-substitution and S-alkylation, as discussed by Zh. et al. (2013). These reactions are crucial for modifying the chemical properties of these compounds for specific applications (Zh. et al., 2013).

Physical Properties Analysis

The physical properties of thienopyrimidinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. While specific data on 3,6-dimethyl-5-phenyl derivatives are not provided, studies on related compounds offer valuable insights into how structural variations can affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, define the application range of thieno[2,3-d]pyrimidin-4(3H)-ones. For instance, their potential as intermediates in the synthesis of more complex molecules relies on understanding these fundamental properties. Studies such as those by Shi et al. (2018) on the catalytic synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones highlight the chemical versatility and reactivity of these compounds (Shi et al., 2018).

properties

IUPAC Name

3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-11(10-6-4-3-5-7-10)12-13(18-9)15-8-16(2)14(12)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKCQXZRUCNSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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